molecular formula C10H16F3NO4 B1443293 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid CAS No. 1454913-78-0

2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid

Cat. No. B1443293
M. Wt: 271.23 g/mol
InChI Key: YRXRZBPEGLIKRH-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid, also known as N-(tert-butoxycarbonyl)-5,5,5-trifluoronorvaline, is a chemical compound with the CAS Number: 1454913-78-0 . It has a molecular weight of 271.24 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C10H16F3NO4 . The InChI code is 1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound has a molecular weight of 271.23 g/mol .

Scientific Research Applications

1. Synthesis of Fluorinated Amino Acids

2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid has been studied for its role in the synthesis of fluorinated amino acids. Amii et al. (2000) describe the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, a precursor to fluorinated alpha-amino acids. This synthesis method can produce a variety of 2-substituted 2-amino-3,3,3-trifluoropropanoic acid derivatives in high yields (Amii, Kishikawa, Kageyama, & Uneyama, 2000).

2. Proline Amino Acids in 19F NMR

Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, a derivative used in 19F NMR. This study demonstrates how these amino acids can be incorporated into peptides to enable sensitive detection in 19F NMR, which has applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5,5,5-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXRZBPEGLIKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid

CAS RN

1454913-78-0
Record name 2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-5,5,5-trifluoropentanoic acid hydrochloride (400 mg, 1.503 mmol) in THF (8 mL) and water (8 mL) was added K2CO3 (831 mg, 6.01 mmol) at rt and the solution was stirred for 10 min. To this mixture was added BOC2O (656 mg, 3.01 mmol). The reaction mixture was stirred for 8 h at rt. The reaction mixture was concentrated under reduced pressure. The aq. layer was washed with ethyl acetate (3×5 mL). The aqueous layer was acidified with saturated citric acid solution (5 mL) and then extracted with ethyl acetate (3×8 mL). The combined organic layers were washed with water (3×5 mL) followed by brine (10 mL), dried over sodium sulfate and concentrated under reduced pressure to afford 2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid (500 mg, 1.84 mmol) quantitatively as a colorless oil. The crude material was taken as such to the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 5.04 (s, 1H), 4.38 (s, 1H), 2.15-2.28 (m, 2H), 1.91-1.95 (m, 2H), 1.46 (s, 9H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
831 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
656 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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